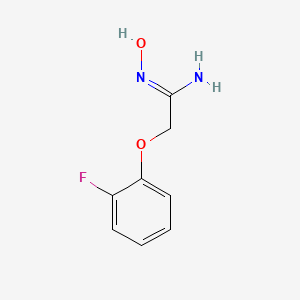
Cyclopentylidenemalononitrile
Overview
Description
Cyclopentylidenemalononitrile is an organic compound characterized by a cyclopentane ring bonded to a malononitrile group. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Mechanism of Action
Mode of Action
The mode of action of Cyclopentylidenemalononitrile involves a series of complex reactions. It is suggested that the this compound dimers undergo an electrocyclic ring opening leading to conjugated triene systems . These species are very reactive intermediates and may react with aldehydes in the next step .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of conjugated triene systems, which are reactive intermediates .
Result of Action
The result of this compound’s action is the formation of complex compounds. For instance, instead of the Knoevenagel condensation of this compound with aromatic aldehydes, a complex reaction takes place leading to 5,7-dicyano-1-arylidene-4-arylindanes . The same compounds were formed in the reaction of the this compound dimer with aldehydes .
Biochemical Analysis
Biochemical Properties
Cyclopentylidenemalononitrile plays a significant role in biochemical reactions, particularly in the synthesis of fluorescent o-aminonitriles. It interacts with various enzymes and proteins, including those involved in the Knoevenagel condensation reaction. The compound undergoes complex reactions with aromatic aldehydes, leading to the formation of 5,7-dicyano-1-arylidene-4-arylindanes . These interactions highlight the compound’s reactivity and its potential to form highly fluorescent products.
Cellular Effects
This compound has been shown to exhibit cytotoxic and antiproliferative effects on cancer cells. It influences cell function by inducing apoptosis and inhibiting cell proliferation. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism has been observed in various studies. For instance, this compound has been found to react with formaline and carbon disulfide to obtain pyridine-4-carbonitrile and thiapyrane, respectively . These reactions suggest that the compound can significantly alter cellular processes and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound undergoes Knoevenagel condensation with aromatic aldehydes, leading to the formation of complex products such as 5,7-dicyano-1-arylidene-4-arylindanes . These reactions involve the opening of electrocyclic rings and the formation of conjugated triene systems, which are highly reactive intermediates. The compound’s ability to form such intermediates highlights its potential to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo electrocyclic ring opening, leading to the formation of reactive intermediates . These intermediates can further react with other biomolecules, resulting in changes in cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, by inducing apoptosis and inhibiting cell proliferation. At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of fluorescent compounds. The compound interacts with enzymes and cofactors involved in the Knoevenagel condensation reaction, leading to the formation of highly reactive intermediates . These intermediates can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form reactive intermediates suggests that it may be actively transported to specific cellular compartments where it can exert its effects . The localization and accumulation of this compound within cells are critical factors that determine its overall impact on cellular function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form reactive intermediates and fluorescent products suggests that it may localize to regions within the cell where these reactions can occur . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylidenemalononitrile can be synthesized through the reaction of cyclopentanone with malononitrile in the presence of a base such as piperidine or sodium acetate . The reaction typically involves refluxing the reactants in a suitable solvent like benzene, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopentylidenemalononitrile undergoes various chemical reactions, including:
Condensation Reactions: It can react with aromatic aldehydes to form complex compounds such as 5,7-dicyano-1-arylidene-4-arylindanes.
Electrocyclic Reactions: The compound can undergo electrocyclic ring opening, leading to conjugated triene systems.
Common Reagents and Conditions:
Bases: Piperidine, sodium acetate.
Solvents: Benzene, acetonitrile.
Catalysts: Various metal-containing composites like Mg-, Ti-, and Zn-containing beta zeolites.
Major Products:
5,7-Dicyano-1-arylidene-4-arylindanes: Formed through complex reactions with aromatic aldehydes.
Fluorescent o-Aminonitriles: Products of reactions involving this compound dimers.
Scientific Research Applications
Cyclopentylidenemalononitrile has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Catalysis: Employed in catalytic processes involving hierarchical zeolites.
Anticancer Research: Some derivatives of this compound have shown potential anticancer activity.
Comparison with Similar Compounds
Cyclopentylidenemalononitrile can be compared with similar compounds such as:
2-Benzylidenecyclopentanone: Undergoes similar condensation reactions with malononitrile.
Cyclohexylidenemalononitrile: Another related compound formed under similar reaction conditions.
Uniqueness: this compound is unique due to its specific reactivity patterns and the ability to form highly fluorescent compounds, which are valuable in various research applications .
Properties
IUPAC Name |
2-cyclopentylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-8(6-10)7-3-1-2-4-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPBKWCUJTRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205164 | |
| Record name | Cyclopentylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5660-83-3 | |
| Record name | Cyclopentylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentylidenemalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylidenemalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unusual about the reaction of Cyclopentylidenemalononitrile with aromatic aldehydes?
A1: Instead of a typical Knoevenagel condensation, this compound undergoes a complex reaction with aromatic aldehydes, yielding 5,7-dicyano-1-arylidene-4-arylindanes. [] This unexpected outcome suggests a multi-step mechanism involving the formation of reactive intermediates. Interestingly, similar results were observed in reactions using the dimer of this compound. []
Q2: What is the proposed mechanism for this unusual reaction?
A2: Research suggests that the dimer of this compound undergoes an electrocyclic ring opening, leading to the formation of highly reactive conjugated triene systems. [] These intermediates then react with aromatic aldehydes, ultimately forming the observed 5,7-dicyano-1-arylidene-4-arylindanes.
Q3: Does the reaction of this compound always lead to complex products?
A3: Not necessarily. While reactions with aromatic aldehydes yield complex products, Cyclopentanone reacts with Malononitrile to form the this compound dimer, specifically 5-aminospiro-[2,6,7,7a-tetrahydroindene-7,1′-cyclopentane]-4,6,6-tricarbonitrile. [] This difference highlights the importance of reaction conditions and specific reactants in determining the final product outcome.
Q4: What is significant about the o-Aminonitriles produced in these reactions?
A4: The o-Aminonitriles synthesized in the reaction of this compound with aromatic aldehydes exhibit a notable property: strong fluorescence in a variety of solvents. [] This characteristic makes them potentially valuable in applications requiring fluorescent probes or markers.
Q5: Are there any structural studies available to support the proposed mechanisms and product formation?
A5: Yes, X-ray crystallography has been employed to confirm the structures of products formed in reactions involving this compound and similar compounds. [] This technique provides crucial evidence for understanding the reaction pathways and the final structures of the synthesized compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


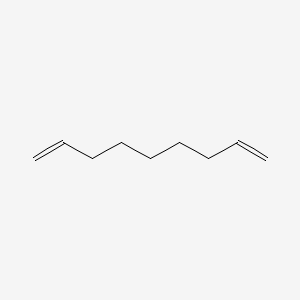
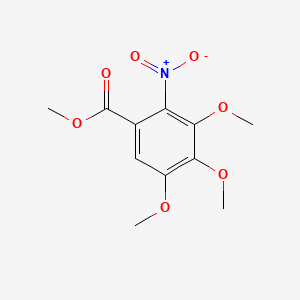
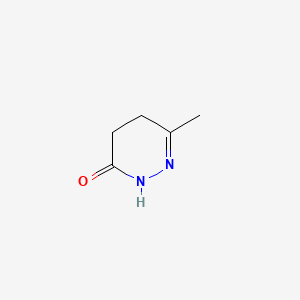


![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)
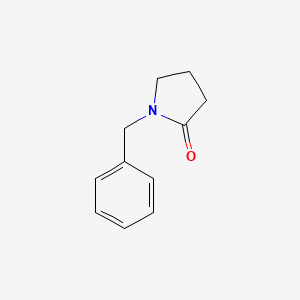

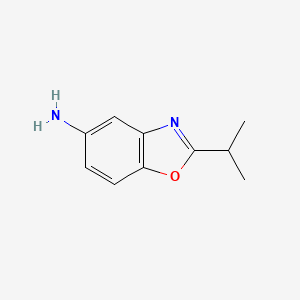
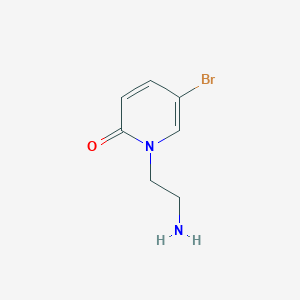

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)
![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)
